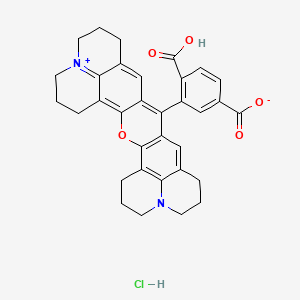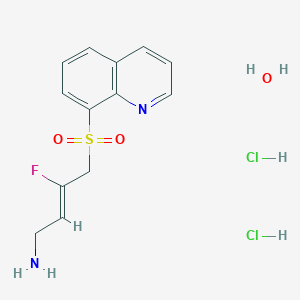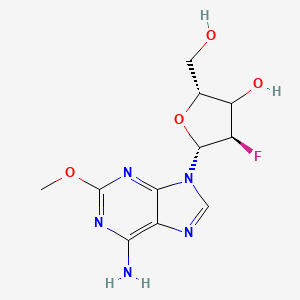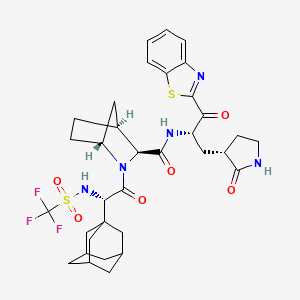
SARS-CoV-2 3CLpro-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 3CLpro-IN-14 is a potent inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the replication and transcription of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby preventing the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-14 typically involves multiple steps, including the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 3CLpro-IN-14 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
SARS-CoV-2 3CLpro-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of 3CLpro inhibitors.
Biology: Employed in cell-based assays to investigate the biological activity and efficacy of 3CLpro inhibitors.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for treating COVID-19.
Mechanism of Action
SARS-CoV-2 3CLpro-IN-14 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This binding inhibits the protease’s catalytic activity, preventing the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. The molecular targets involved include the catalytic dyad of cysteine and histidine residues within the protease’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SARS-CoV-2 3CLpro-IN-14 include:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for treating COVID-19.
Ensitrelvir: Another 3CLpro inhibitor, approved in Japan for COVID-19 treatment.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials
Uniqueness
This compound is unique due to its specific binding mode and high potency against the 3C-like protease of SARS-CoV-2. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, potentially reducing the risk of off-target effects and improving safety profiles .
Properties
Molecular Formula |
C34H40F3N5O6S2 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
(1R,3S,4S)-2-[(2S)-2-(1-adamantyl)-2-(trifluoromethylsulfonylamino)acetyl]-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C34H40F3N5O6S2/c35-34(36,37)50(47,48)41-28(33-14-17-9-18(15-33)11-19(10-17)16-33)32(46)42-22-6-5-20(12-22)26(42)30(45)39-24(13-21-7-8-38-29(21)44)27(43)31-40-23-3-1-2-4-25(23)49-31/h1-4,17-22,24,26,28,41H,5-16H2,(H,38,44)(H,39,45)/t17?,18?,19?,20-,21-,22+,24-,26-,28+,33?/m0/s1 |
InChI Key |
VQSZXJGGYUWDES-DDIMPBCQSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
Canonical SMILES |
C1CC2CC1C(N2C(=O)C(C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)NC(CC6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


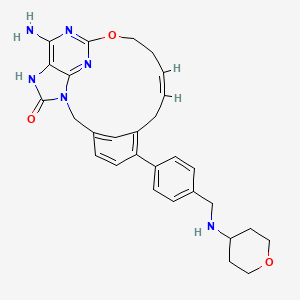
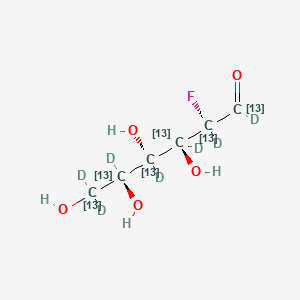
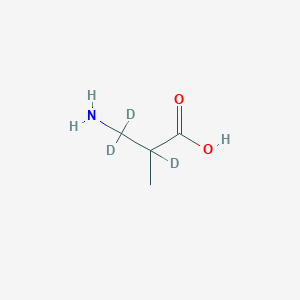
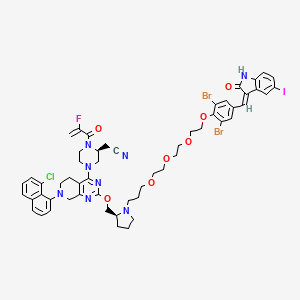
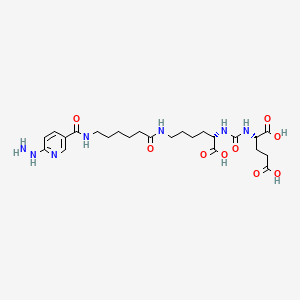
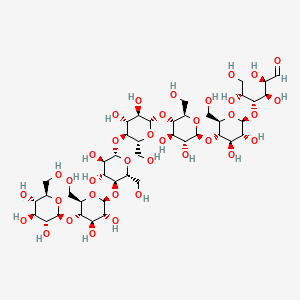

furan-6-yl] nitrate](/img/structure/B12391928.png)
